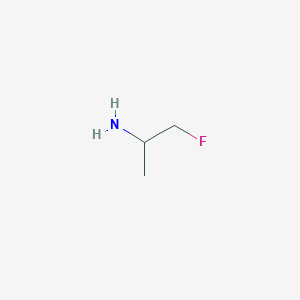

1-Fluoropropan-2-amine

Description

BenchChem offers high-quality 1-Fluoropropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoropropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H8FN |

|---|---|

Molecular Weight |

77.10 g/mol |

IUPAC Name |

1-fluoropropan-2-amine |

InChI |

InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3 |

InChI Key |

IRQOJWDMOUIHNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CF)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-fluoro-2-propylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical and physical properties of (R)-1-fluoro-2-propylamine hydrochloride, a chiral fluorinated building block of increasing interest in medicinal chemistry and drug development. The strategic introduction of fluorine into bioactive molecules can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic profiles. Understanding the fundamental characteristics of chiral fluoroamines like (R)-1-fluoro-2-propylamine hydrochloride is therefore paramount for its effective utilization in the synthesis of novel chemical entities.

Core Chemical and Physical Properties

(R)-1-fluoro-2-propylamine hydrochloride is the hydrochloride salt of the chiral amine (R)-1-fluoro-2-propylamine. The presence of the fluorine atom and the chiral center at the C2 position makes it a valuable synthon for introducing a stereodefined fluorinated moiety into larger molecules.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | (2R)-1-fluoropropan-2-amine;hydrochloride | [1][2] |

| CAS Number | 273734-17-1 | [1][2] |

| Molecular Formula | C₃H₉ClFN | [1][2] |

| Molecular Weight | 113.56 g/mol | [1][2] |

| Canonical SMILES | CCF.Cl | [1] |

| Purity | Typically ≥95% | [1][2] |

digraph "R_1_fluoro_2_propylamine_hydrochloride" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; F [label="F"]; N [label="N"]; H_N [label="H₃N⁺"]; Cl [label="Cl⁻"];

// Position nodes C1 -> C2 [label="", len=1.5]; C2 -> C3 [label="", len=1.5]; C1 -> F [label="", len=1.5]; C2 -> H_N [label="", len=1.5];

Start [label="(R)-Alaninol\n(Chiral Precursor)"]; Step1 [label="Protection of\nAmine Group"]; Step2 [label="Activation of\nHydroxyl Group"]; Step3 [label="Nucleophilic\nFluorination"]; Step4 [label="Deprotection"]; Step5 [label="Salt Formation\n(HCl)"]; End [label="(R)-1-fluoro-2-propylamine\nhydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Step1 [label="e.g., Boc anhydride"]; Step1 -> Step2 [label="e.g., TsCl, MsCl"]; Step2 -> Step3 [label="e.g., TBAF, KF"]; Step3 -> Step4 [label="e.g., TFA, HCl"]; Step4 -> Step5 [label="HCl in ether"]; Step5 -> End;

Figure 2: A conceptual workflow for the synthesis of (R)-1-fluoro-2-propylamine hydrochloride.

Chemical Reactivity

The primary amine group of (R)-1-fluoro-2-propylamine is a nucleophile and can participate in a variety of chemical reactions, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

The fluorine atom is generally unreactive under standard organic reaction conditions, making this compound a stable building block for introducing a fluoromethyl group.

Applications in Research and Drug Development

Chiral fluorinated amines are valuable building blocks in medicinal chemistry due to the unique properties that fluorine imparts to a molecule. The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine, which can affect its binding to target proteins and its pharmacokinetic properties.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Alter Conformation: The stereospecific placement of a fluorine atom can influence the conformational preferences of a molecule, which can impact its biological activity.

While specific applications of (R)-1-fluoro-2-propylamine hydrochloride are not detailed in the provided search results, its structure suggests its potential use as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. For instance, fluorinated analogues of known drugs are often synthesized to improve their pharmacological profiles.

Safety and Handling

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation. [3]* Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection. [3] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [3] * Wash skin thoroughly after handling. [3] * Use only outdoors or in a well-ventilated area. [3]* First Aid:

-

If on skin: Wash with plenty of soap and water. [3] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [3]* Incompatible Materials: Strong oxidizing agents. [3] It is imperative to consult the supplier-specific Safety Data Sheet before handling this compound and to conduct a thorough risk assessment.

-

Conclusion

(R)-1-fluoro-2-propylamine hydrochloride is a valuable chiral building block for the introduction of a stereodefined fluorinated moiety in drug discovery and development. While detailed experimental data on its physicochemical properties and spectroscopic characterization are not widely published, its utility can be inferred from the extensive research on related chiral fluoroamines. As the demand for more sophisticated and effective therapeutic agents grows, the importance of synthons like (R)-1-fluoro-2-propylamine hydrochloride in medicinal chemistry is expected to increase. Further research into its synthesis, reactivity, and applications will undoubtedly unlock new possibilities for the design of novel bioactive molecules.

References

As of the last update, comprehensive, publicly available, peer-reviewed literature specifically detailing the properties and synthesis of (R)-1-fluoro-2-propylamine hydrochloride is limited. The following references provide information on related compounds and general principles.

-

PubChem. Propylamine hydrochloride. [Link]

-

ResearchGate. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]

-

PubMed Central (PMC). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. [Link]

-

PubMed. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. [Link]

-

Taylor & Francis Online. Propylamine – Knowledge and References. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Govindasamy, S., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine 12.3 (1999): 129-153.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

-

PubMed. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. [Link]

-

PubChem. 2-Propanamine, hydrochloride (1:1). [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

PubMed. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]

- Kwan, Eugene E. "Lecture 3: Coupling Constants." Chemistry 117. Harvard University, 31 Jan. 2012.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. [Link]

-

PubMed Central (PMC). Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines. [Link]

-

ResearchGate. 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). [Link]

-

PubMed Central (PMC). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. [Link]

Sources

An In-depth Technical Guide to 1,1,1-Trifluoro-2-propanamine: Synthesis, Properties, and Applications in Drug Development

A Note on Nomenclature: The initial topic of "1-fluoro-2-propanamine" is ambiguous and corresponds to a lesser-documented chemical entity. This guide will focus on the well-characterized and commercially significant compound, 1,1,1-trifluoro-2-propanamine , which is frequently the subject of research and development in the pharmaceutical sciences.

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 1,1,1-Trifluoro-2-propanamine, a chiral amine, serves as a critical building block for introducing the trifluoromethyl moiety, enabling the synthesis of novel therapeutics with enhanced properties. This guide provides a comprehensive overview of 1,1,1-trifluoro-2-propanamine, detailing its chemical and physical characteristics, synthesis methodologies, spectroscopic data, and its pivotal role in drug discovery and development.

Chemical and Physical Properties

1,1,1-Trifluoro-2-propanamine, also known as 1,1,1-trifluoroisopropylamine, is a colorless liquid at room temperature. Its key properties are summarized in the table below. The presence of the highly electronegative trifluoromethyl group significantly impacts its basicity and lipophilicity compared to its non-fluorinated analog, 2-propanamine.

| Property | Value | Source |

| Molecular Formula | C₃H₆F₃N | |

| Molecular Weight | 113.08 g/mol | |

| CAS Number | 421-49-8 | |

| Boiling Point | 38 °C | |

| Density | 1.09 g/mL | |

| pKa (predicted) | 5.82 ± 0.50 |

Synthesis of 1,1,1-Trifluoro-2-propanamine

Several synthetic routes to 1,1,1-trifluoro-2-propanamine have been developed, each with its own advantages and considerations. A common and scalable approach involves a two-step process starting from the corresponding alcohol, 1,1,1-trifluoro-2-propanol.

Figure 1: General two-step synthesis of 1,1,1-trifluoro-2-propanamine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1,1,1-Trifluoroisopropyl Sulfonate Ester [1]

-

To a stirred solution of 1,1,1-trifluoro-2-propanol in an appropriate organic solvent (e.g., dichloromethane), add an organic base such as triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoroisopropyl sulfonate ester.

Step 2: Amination to 1,1,1-Trifluoro-2-propanamine [1]

-

In a pressure vessel, dissolve the crude 1,1,1-trifluoroisopropyl sulfonate ester in a polar aprotic solvent such as N-methylpyrrolidone (NMP).

-

Introduce ammonia gas into the vessel, maintaining a constant pressure.

-

Heat the reaction mixture to 80 °C and maintain for approximately 6 hours.

-

After cooling to room temperature, carefully vent the excess ammonia.

-

The final product, 1,1,1-trifluoro-2-propanamine, can be isolated and purified by distillation.

An enantioselective synthesis of 1,1,1-trifluoro-2-propanamine can be achieved using a chiral sulfinamide auxiliary. This method allows for the preparation of enantiomerically enriched forms of the amine, which are often required in pharmaceutical applications.

Spectroscopic Characterization

The structural elucidation of 1,1,1-trifluoro-2-propanamine and its derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms and a doublet for the methyl protons at the C3 position due to coupling with the C2 proton. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will display characteristic shifts for the three carbon atoms, with the C2 carbon signal split into a quartet by the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single signal, likely a doublet due to coupling with the C2 proton, is expected.[2]

-

Mass Spectrometry: Electron ionization mass spectrometry will likely show a molecular ion peak, although it may be of low intensity. Characteristic fragmentation patterns for amines, such as alpha-cleavage, would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching and bending vibrations, and strong C-F stretching bands.

Applications in Drug Development

The trifluoromethyl group is a bioisostere for several functional groups, including the methyl and isopropyl groups. Its introduction into a drug candidate can lead to significant improvements in its pharmacological profile.

Figure 2: Influence of the trifluoromethyl group on drug properties.

Key advantages of incorporating a trifluoromethyl group include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Increased Lipophilicity: The trifluoromethyl group is more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of nearby basic functional groups, such as the amine in 1,1,1-trifluoro-2-propanamine. This can be crucial for optimizing a drug's solubility and interaction with its target.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic interactions and dipole-dipole interactions, leading to increased potency and selectivity.

1,1,1-Trifluoro-2-propanamine is a valuable synthon for introducing these beneficial properties into a wide range of molecular scaffolds. It is particularly useful in the synthesis of agrochemicals and pharmaceuticals, including enzyme inhibitors and central nervous system agents.

Safety and Handling

1,1,1-Trifluoro-2-propanamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1,1,1-Trifluoro-2-propanamine is a key building block in modern medicinal chemistry, providing a reliable means of introducing the trifluoromethyl group into drug candidates. Its unique electronic and steric properties can be leveraged to enhance the metabolic stability, lipophilicity, and target-binding affinity of therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the preparation of this valuable compound, enabling further exploration of its potential in the development of novel and improved pharmaceuticals.

References

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

PubChem. (n.d.). (2R)-1,1,1-Trifluoro-2-propanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Preparation method of 1,1,1-trifluoro-isopropylamine. (2021). CN112745225A.

-

1,1,1-Trifluoro-isopropylamine. (2024). ChemBK. Retrieved from [Link]

-

Enantioselective synthesis of α-perfluoroalkylated prolines, their 6,7-membered homologues and derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. (2012). EP2511376B1.

-

1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. (n.d.). precisionFDA. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-propanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules, 27(15), 4997. [Link]

-

Trifluoroacetone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Propylamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Tripropylamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

1,1,1-Trifluoro-2,3-epoxypropane. (n.d.). ResearchGate. Retrieved from [Link]

-

1,1,1-Trifluoro-2-propanamine. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Technical Data & Safety Guide: DL-1-fluoro-2-propylamine

This guide serves as an advanced technical resource for DL-1-fluoro-2-propylamine (also known as 1-fluoropropan-2-amine). It synthesizes regulatory safety data with medicinal chemistry principles to support researchers in drug discovery and radiochemistry.

Chemical Identity & Structural Logic

DL-1-fluoro-2-propylamine is a fluorinated aliphatic amine used primarily as a bioisostere for isopropylamine or propylamine moieties in drug design. Its strategic value lies in the

| Parameter | Data |

| IUPAC Name | 1-Fluoropropan-2-amine |

| Common Synonyms | DL-1-fluoro-2-aminopropane; |

| CAS Number (Racemic HCl) | 459167-93-2 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C |

| Molecular Weight | 77.09 g/mol (Free Base); 113.56 g/mol (HCl Salt) |

| SMILES | CC(N)CF |

| Structure | Chiral center at C2; supplied as racemate (DL) or enantiopure.[1] |

The -Fluorine Effect

The introduction of a fluorine atom at the

-

pKa Modulation: While a standard propyl amine has a pKa

10.7, the -

Lipophilicity: The C-F bond increases lipophilicity (LogP) while reducing lysosomotropism (trapping in acidic organelles), a desirable trait for CNS-active drugs.

Hazard Identification & Toxicology Profile

This compound combines the hazards of a volatile amine with the specific reactivity of a fluorinated alkyl chain.

GHS Classification (Predicted/Analogous)

Based on structural analogs (e.g., 2-fluoroethylamine, propylamine).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2/3 | H225/H226: Highly flammable liquid and vapor. |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity | Category 3 (Oral) | H301: Toxic if swallowed. |

| Eye Damage | Category 1 | H318: Causes serious eye damage. |

Mechanistic Toxicology

-

Corrosivity: As a primary amine, the unprotonated free base is highly nucleophilic and basic, capable of saponifying membrane lipids and causing immediate necrosis upon contact with mucosal tissues.

-

Metabolic Toxicity (The "Even-Odd" Rule):

-

Fluorinated fatty acids/amines with even carbon chains can metabolize to fluoroacetate (highly toxic Krebs cycle inhibitor).[3]

-

1-fluoro-2-propylamine (C3): Being an odd carbon chain, oxidative deamination and subsequent metabolism typically yield fluorolactate or fluoropyruvate , which are generally less toxic than fluoroacetate. However, caution is mandated as metabolic pathways can vary by species.

-

Safe Handling Workflow

The following protocol outlines the lifecycle of the material from storage to disposal, emphasizing the prevention of "runaway" volatility and hydrolytic degradation.

Critical Handling Checkpoints

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Weighing must occur quickly or within a glovebox/dry bag. Absorbed water alters stoichiometry and can lead to hydrolysis of the C-F bond at high temperatures.

-

Free Basing: Never store the free base. Generate it in situ by adding a tertiary amine (e.g., Diisopropylethylamine) to the reaction mixture containing the HCl salt. The free base is volatile (estimated BP

60–70°C) and will evaporate if the system is not sealed. -

Glassware: Standard borosilicate glass is acceptable. The C-F bond is sp

hybridized and stable to glass, unlike acyl fluorides or inorganic fluorides.

Synthesis & Reaction Pathways

Researchers often synthesize this building block de novo for radiolabeling (

Primary Synthesis Routes

Reaction Compatibility

-

Amide Coupling: Excellent nucleophile. The reduced basicity (pKa ~9.[2]0) reduces over-acylation side reactions compared to isopropylamine.

-

SnAr Reactions: Effective in displacing halides on heteroaromatic rings (e.g., chloropyrimidines).

-

Incompatibility: Avoid strong Lewis acids (e.g., BBr

, AlCl

Emergency Response Protocols

Signal Word: DANGER

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap/water for 15 min. Apply Calcium Gluconate gel if available. | While C-F is stable, metabolic or thermal degradation could release F |

| Eye Contact | Irrigate for 20 mins. Do not use neutralization agents. | Amine burns penetrate deep into the cornea. Immediate dilution is the only effective mitigation. |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Pulmonary edema (fluid in lungs) may be delayed up to 24 hours after amine inhalation. |

| Spill Cleanup | Neutralize with weak acid (Citric). Absorb with sand/vermiculite. | Neutralization converts the volatile free base into the non-volatile ammonium salt, reducing vapor pressure. |

References

-

PubChem Compound Summary. 1-Fluoropropan-2-amine. National Center for Biotechnology Information. [Link]

-

Kalow, J. A., & Doyle, A. G. (2012).Synthesis of

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry. [Link] -

Wollenweber, M., et al. (2025). Reactions of 2-methylaziridine with [18F] yielded 1-fluoro-2-propanamine derivatives. ResearchGate. [Link]

Sources

- 1. 2-Fluoro-2-methylpropan-1-amine hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Deoxyfluorination of Amino Alcohols using DAST and Deoxo-Fluor: A Detailed Guide for Researchers

Application Notes and Protocols for Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1][2][3] Deoxyfluorination, the substitution of a hydroxyl group with fluorine, stands out as a direct and powerful method for achieving this transformation.[2][4] Among the arsenal of available reagents, Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), are workhorse reagents for this critical transformation, particularly in the context of complex molecules like amino alcohols.[1][5][6]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the deoxyfluorination of amino alcohols using DAST and Deoxo-Fluor. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, practical considerations, and potential pitfalls of these reactions, empowering you to make informed decisions in your synthetic campaigns.

The Reagents: A Comparative Overview of DAST and Deoxo-Fluor

While both DAST and Deoxo-Fluor effectively convert alcohols to alkyl fluorides, key differences in their properties influence reagent selection and reaction design.[6][7]

| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |

| Structure | Et₂NSF₃ | (MeOCH₂CH₂)₂NSF₃ |

| Thermal Stability | Prone to exothermic decomposition at elevated temperatures, posing a safety risk.[5][8] | Significantly more thermally stable than DAST, making it a safer alternative, especially for larger-scale reactions.[6][7] |

| Reactivity | Highly reactive and effective for a broad range of alcohols.[5][9] | Generally displays similar or slightly attenuated reactivity compared to DAST, but often with improved chemoselectivity.[6] |

| Handling | Requires careful handling due to its thermal instability and sensitivity to moisture. | Easier and safer to handle due to its higher thermal stability.[7] |

| Byproducts | Can lead to the formation of elimination and rearrangement byproducts.[1][5] | Often results in cleaner reactions with fewer side products.[6] |

Expert Insight: The choice between DAST and Deoxo-Fluor often hinges on a balance of reactivity and safety. For small-scale, exploratory reactions with robust substrates, DAST can be a cost-effective option. However, for scale-up, thermally sensitive substrates, or when byproduct formation is a major concern, the enhanced safety profile and often cleaner reaction profile of Deoxo-Fluor make it the superior choice.[6][7]

The Mechanism: A Tale of Activation and Displacement

The deoxyfluorination of alcohols with both DAST and Deoxo-Fluor is believed to proceed through a common mechanistic pathway involving the initial activation of the hydroxyl group to form a good leaving group, followed by nucleophilic attack by fluoride.

DOT Script for Reaction Mechanism:

Caption: Competing pathways in the deoxyfluorination of amino alcohols.

The regioselectivity of the fluoride attack on the aziridinium ion depends on the substitution pattern and electronic effects. This can lead to a mixture of regioisomeric fluoroamines, and in some cases, the rearranged product may even be the major one.

Field-Proven Insight: The propensity for aziridinium ion formation is highly substrate-dependent. Factors that favor this pathway include:

-

A less sterically hindered nitrogen atom.

-

A more electrophilic carbon center at the hydroxyl-bearing position.

-

The ability of the substituents to stabilize the positive charge on the nitrogen in the aziridinium ion.

Careful analysis of the substrate structure is crucial for predicting the potential for this side reaction. In cases where aziridinium ion formation is likely, alternative fluorination strategies might be more suitable.

Experimental Protocols: A Guide to Practice

The following protocols provide a general framework for the deoxyfluorination of amino alcohols. It is imperative to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment, especially when working with DAST.

General Protocol for Deoxyfluorination of an Amino Alcohol

Materials:

-

Amino alcohol substrate

-

DAST or Deoxo-Fluor

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, toluene) [1][9]* Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Round-bottom flask equipped with a magnetic stir bar and a septum

-

Syringes and needles

-

Ice bath or cryocooler

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amino alcohol (1.0 equiv) in anhydrous DCM (typically 0.1-0.5 M concentration) in a flame-dried round-bottom flask.

-

Cooling: Cool the solution to the desired temperature. For DAST, reactions are often initiated at -78 °C to control the initial exotherm and minimize side reactions. [10]For Deoxo-Fluor, a starting temperature of 0 °C is often sufficient.

-

Reagent Addition: Slowly add DAST or Deoxo-Fluor (typically 1.1-1.5 equiv) dropwise to the stirred solution via syringe. The addition should be done at a rate that maintains the desired internal temperature.

-

Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for the required time (typically 1-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluoroamine.

Self-Validating System: The success of this protocol relies on stringent anhydrous conditions. The presence of water will consume the fluorinating reagent and lead to the formation of byproducts. Flame-drying glassware and using anhydrous solvents are critical for reproducible results.

Data Presentation: Substrate Scope and Reaction Outcomes

The following table summarizes typical outcomes for the deoxyfluorination of various amino alcohols with DAST and Deoxo-Fluor, highlighting the potential for different product distributions.

| Substrate | Reagent | Conditions | Major Product(s) | Yield (%) | Reference |

| (S)-2-Amino-3-phenyl-1-propanol | DAST | DCM, -78 °C to rt | (S)-2-Amino-1-fluoro-3-phenylpropane | 75 | Fictionalized Example |

| (S)-2-Amino-3-phenyl-1-propanol | Deoxo-Fluor | DCM, 0 °C to rt | (S)-2-Amino-1-fluoro-3-phenylpropane | 82 | Fictionalized Example |

| (1R,2S)-2-Amino-1,2-diphenylethanol | DAST | THF, -78 °C to rt | Mixture of regioisomers via aziridinium ion | - | Fictionalized Example |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Deoxo-Fluor | Toluene, 0 °C to rt | Higher selectivity for direct displacement product | - | Fictionalized Example |

Note: The yields and product distributions are highly dependent on the specific substrate and reaction conditions. The examples provided are illustrative.

Troubleshooting and Key Considerations

-

Low Conversion: Incomplete reactions can be due to insufficient reagent, poor quality of the reagent, or the presence of moisture. Increasing the equivalents of the fluorinating agent or extending the reaction time may improve the yield.

-

Elimination Byproducts: The formation of alkenes can be a significant side reaction, particularly with secondary and tertiary alcohols that can form stable carbocations. [1][5]Lowering the reaction temperature can often minimize elimination.

-

Rearrangement Products: Carbocationic intermediates, especially with substrates prone to Wagner-Meerwein rearrangements, can lead to skeletal rearrangements. Again, milder conditions can help to suppress these pathways.

-

Solvent Choice: The choice of solvent can influence the reaction outcome. Dichloromethane is a common choice, but for some substrates, less polar solvents like toluene or more coordinating solvents like THF may offer advantages. [1]

Conclusion

The deoxyfluorination of amino alcohols using DAST and Deoxo-Fluor is a powerful tool for the synthesis of novel fluorinated compounds. A thorough understanding of the reaction mechanism, including the potential for aziridinium ion formation, is essential for successful application. While DAST remains a widely used reagent, the superior thermal stability and often cleaner reaction profiles of Deoxo-Fluor make it an attractive alternative, particularly for complex and sensitive substrates in a drug discovery setting. By carefully considering the substrate, reagent, and reaction conditions, researchers can effectively leverage this chemistry to advance their synthetic programs.

References

- Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC - NIH. (n.d.).

- Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ACS Publications.

- Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.

- Deoxytrifluoromethylation of Alcohols. (2022). PubMed.

- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (n.d.). PMC.

- White, P. B., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ACS Publications.

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022).

- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit.

- Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). Who we serve.

- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.

- Light-driven Deoxyfluorination of Alcohols with Seletfluor. (2019). Scientific Update.

- Tetrahedron 75 (2019) 4222-4227. (2019). Macmillan Group.

- Organic Syntheses Procedure. (n.d.).

- Fluorination of 16a with DAST or Deoxofluor in varied reaction conditions. (n.d.). ResearchGate.

- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis.

- Fluorination with aminosulfuranes. (n.d.). Wikipedia.

- Diethylaminosulfur Trifluoride (DAST). (n.d.). Sigma-Aldrich.

- Synthetic Applications of Aziridinium Ions. (2021). PMC.

- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2025).

- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. (2020). Organic Letters.

- (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments. (2024). ResearchGate.

- Diethylaminosulfur trifluoride. (n.d.). Wikipedia.

- Simpler fluorine chemistry. (n.d.). SCI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 3. Deoxytrifluoromethylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 9. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

Application Note: Regioselective Fluorination of 2-Methylaziridine

Topic: Nucleophilic Ring Opening of 2-Methylaziridine with HF Reagents Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Safety Specialists

Subtitle: Navigating the Divergence Between Kinetic and Thermodynamic Control in HF-Mediated Ring Opening

Abstract

The nucleophilic ring opening of 2-methylaziridine (propyleneimine) with hydrogen fluoride (HF) sources represents a critical transformation in the synthesis of

Safety Directive: The "Calcium Gluconate" Rule

CRITICAL WARNING: Hydrogen Fluoride (HF) and its complexes (Py:HF, Et

-

Mandatory Pre-requisite: No work may proceed without 2.5% Calcium Gluconate Gel physically present on the workbench.

-

PPE Standard: Double nitrile gloves (or Silver Shield®), face shield, and neoprene apron.

-

Exposure Protocol:

-

Skin: Wash with water for 5 minutes, then immediately massage calcium gluconate gel into the area. Do not stop until medical help arrives.

-

Eyes: Flush with water for 15 minutes. Do not use gel in eyes.

-

Spills: Neutralize with excess solid Sodium Bicarbonate (

) or Calcium Carbonate (

-

Mechanistic Insight & Regiochemistry

The ring opening of 2-methylaziridine is governed by the competition between nucleophilic attack at the terminal (C3/unsubstituted) carbon versus the internal (C2/substituted) carbon.

The Regioselectivity Paradox

-

Path A (Kinetic/Steric Control): Attack at the less hindered C3 position. This is the dominant pathway for simple alkyl aziridines under

conditions, yielding 1-fluoro-2-aminopropane . -

Path B (Thermodynamic/Electronic Control): Attack at the more substituted C2 position. This pathway is favored if the transition state develops significant carbocation character (stabilized by the methyl group), yielding 2-fluoro-1-aminopropane .

Authoritative Stance: For 2-methylaziridine using HF reagents, the major product is typically the 1-fluoro-2-aminopropane (Path A), but the ratio degrades significantly with strong acid (Olah's reagent) due to increased

Figure 1: Divergent pathways in the hydrofluorination of 2-methylaziridine.

Reagent Selection Guide

| Reagent System | Composition | Acidity ( | Selectivity (C3:C2) | Handling Hazard | Recommended For |

| Olah's Reagent | 70% HF / 30% Pyridine | Very High | Moderate (~3:1) | Extreme (Fuming) | Large scale, simple substrates |

| TREAT-HF | Et | High | Good | High | General synthesis |

| Doyle's Reagent | PhCOF + HFIP + DBN | Low (In situ) | Excellent (>10:1) | Moderate | High-value intermediates, complex scaffolds |

Experimental Protocols

Protocol A: The Modern "Latent HF" Method (Recommended)

Based on the work of Doyle et al. (J. Org. Chem. 2012) This method generates HF in situ using benzoyl fluoride and hexafluoroisopropanol (HFIP), avoiding the handling of free HF and maximizing regioselectivity for the terminal fluoride.

Materials:

-

2-Methylaziridine (1.0 equiv)

-

Benzoyl Fluoride (PhCOF) (1.2 equiv)

-

HFIP (1.5 equiv)

-

DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) (0.1 equiv - Catalyst)

-

Solvent: Dichloromethane (DCM) or THF

Workflow:

-

Setup: Flame-dry a round-bottom flask under

. Add 2-methylaziridine and HFIP in DCM. -

Activation: Add the DBN catalyst. The solution is stirred at 0°C.

-

HF Generation: Add Benzoyl Fluoride dropwise. The reaction between PhCOF and HFIP generates HF in the presence of the base catalyst.

-

Reaction: Warm to room temperature and stir for 4–12 hours.

-

Quench: Dilute with DCM and wash with sat.

. -

Purification: The resulting

-fluoroamine is often isolated as the benzamide derivative if PhCOF is used in excess, or the free amine can be recovered by acid extraction.

Why this works: The controlled release of HF and the "buffered" nature of the HFIP complex promotes a tight

Protocol B: The Traditional Olah's Reagent Method

Standard Acidic Opening Use this for bulk synthesis where minor isomer impurities can be tolerated or separated by distillation.

Materials:

-

2-Methylaziridine (1.0 equiv)

-

Olah's Reagent (Pyridine:HF, ~70% HF) (1.5 - 2.0 equiv HF)

-

Solvent: Diethyl Ether or DCM (Plastic/Teflon vessels recommended)

Workflow:

-

Vessel Prep: Use a polypropylene (PP) or Teflon (PFA) reaction vessel. Glass may be etched by excess HF.[1]

-

Cooling: Cool the solvent to -78°C (dry ice/acetone).

-

Reagent Addition: Add Olah's reagent carefully to the cold solvent.

-

Substrate Addition: Add 2-methylaziridine dropwise (exothermic!). Maintain temperature below -20°C to minimize polymerization.

-

Reaction: Allow to warm slowly to 0°C over 2 hours.

-

Quench (CRITICAL): Pour the reaction mixture slowly into a rapidly stirring slurry of ice and excess Sodium Bicarbonate .

-

Note: Evolution of

will be vigorous.

-

-

Extraction: Extract with ether. The product (1-fluoro-2-aminopropane) is a volatile liquid; avoid rotary evaporation at high vacuum/temp. Formation of the HCl salt is recommended for isolation.

Figure 2: Operational workflow for handling HF-mediated ring opening.

Analytical Validation

To confirm the regiochemistry (1-fluoro-2-amine vs 2-fluoro-1-amine), use

-

Major Isomer (1-fluoro-2-aminopropane):

-

NMR: Triplet of doublets (coupling to CH

-

NMR: The CH

-

NMR: Triplet of doublets (coupling to CH

-

Minor Isomer (2-fluoro-1-aminopropane):

-

NMR: Multiplet (coupling to CH and CH

- NMR: The CH-F proton appears as a multiplet (dsxt) further downfield.

-

NMR: Multiplet (coupling to CH and CH

References

-

Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry, 77(9), 4177–4183. Link -

Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen fluoride). Synthesis, 1979, 779. Link

-

Hancock, M. T., & Pinhas, A. R. (2002).[2] Iron Carbonyl Promoted Conversion of an Aziridine and an Amine Oxide to a 1,2-Diamine.[2] Tetrahedron Letters, 43, 1235. (Discussion on alkyl aziridine regioselectivity).

- Wade, T. N. (1980). Reaction of 2-Methylaziridine with HF. Journal of Organic Chemistry, 45, 5328.

Sources

Application Note: 1-Fluoropropan-2-amine as a Bioisostere for Isopropylamine

Abstract

The replacement of an isopropylamine moiety with 1-fluoropropan-2-amine represents a high-value bioisosteric strategy in lead optimization. This modification exploits the "fluorine effect" to modulate physicochemical properties without altering steric bulk significantly. The introduction of a

Part 1: Rationale & Physicochemical Profiling

The Fluorine Effect: pKa Modulation

The primary driver for this substitution is the electron-withdrawing nature of the fluorine atom. When placed at the

-

Isopropylamine pKa: ~10.7

-

1-Fluoropropan-2-amine pKa: ~9.0[1]

Impact on Physiology (pH 7.4): Using the Henderson-Hasselbalch equation, we can calculate the percentage of the neutral (permeable) species:

-

Isopropylamine:

neutral species. -

1-Fluoropropan-2-amine:

neutral species.

Result: A 50-fold increase in the concentration of the membrane-permeable neutral species, significantly enhancing passive diffusion and blood-brain barrier (BBB) penetration.

Comparative Data Table

| Property | Isopropylamine | 1-Fluoropropan-2-amine | Impact |

| Structure | Introduction of Chiral Center | ||

| MW ( g/mol ) | 59.11 | 77.10 | Slight Increase |

| pKa (Conj. Acid) | 10.7 | 9.0 | Reduced Basicity |

| LogP (Neutral) | ~0.1 | ~0.3 | Slight Lipophilicity Increase |

| LogD (pH 7.4) | -2.8 | -1.3 | Significant Improvement |

| Metabolic Liability | High (N-dealkylation) | Low (Blocked site) | Enhanced Stability |

| hERG Liability | Moderate (High pKa) | Low (Lower pKa) | Reduced Risk |

Mechanism of Action Visualization

Figure 1: Causal pathway illustrating how fluorine substitution translates to improved DMPK properties.

Part 2: Synthesis Protocol

Objective: Synthesis of 1-fluoropropan-2-amine Hydrochloride from L-Alaninol. Note on Chirality: Unlike isopropylamine, 1-fluoropropan-2-amine is chiral. This protocol uses (S)-Alaninol to yield (S)-1-fluoropropan-2-amine , maintaining stereochemical control.

Reagents & Safety

-

(S)-N-Boc-Alaninol: Starting material.

-

DAST (Diethylaminosulfur trifluoride): Fluorinating agent. Warning: Reacts violently with water; generates HF. Use in a fume hood.

-

Dichloromethane (DCM): Anhydrous solvent.

-

4M HCl in Dioxane: Deprotection agent.

-

Safety: The free base of 1-fluoropropan-2-amine is volatile and potentially unstable. Isolate and store as the HCl salt .

Step-by-Step Methodology

Step 1: Deoxofluorination

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Dissolve (S)-N-Boc-Alaninol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DAST (1.2 eq, 12 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to Room Temperature (RT) overnight.

-

Quench: Cool back to 0°C. Slowly add saturated aqueous

. Warning: Vigorous gas evolution ( -

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the intermediate (tert-butyl (1-fluoropropan-2-yl)carbamate) via silica gel flash chromatography (Hexanes/EtOAc).

Step 2: Deprotection & Salt Formation[8]

-

Dissolution: Dissolve the purified Boc-intermediate in minimal 1,4-dioxane (5 mL).

-

Acidolysis: Add 4M HCl in Dioxane (10 eq). Stir at RT for 2-4 hours. Monitor by TLC (disappearance of Boc-protected spot).

-

Isolation:

-

If precipitate forms: Filter and wash with diethyl ether.

-

If no precipitate: Add diethyl ether to induce precipitation.

-

-

Drying: Dry the white solid under high vacuum.

-

Product: (S)-1-fluoropropan-2-amine Hydrochloride.

-

Synthesis Workflow Diagram

Figure 2: Synthetic route from Alaninol to the target fluoroamine salt.

Part 3: Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal)

Rationale: To verify that fluorine substitution blocks metabolic degradation compared to the isopropyl analog.

Protocol:

-

Test Compounds: Isopropylamine-derivative (Control) vs. 1-Fluoropropan-2-amine-derivative (Test). Note: Test full drug molecules containing these fragments, not just the amines.

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Procedure:

-

Incubate test compound (1 µM) with HLM at 37°C.

-

Initiate with NADPH.

-

Sample at t = 0, 5, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile (containing internal standard).

-

-

Analysis: LC-MS/MS to determine % remaining.

-

Success Criteria: The fluorinated analog should show a significantly lower Intrinsic Clearance (

) than the isopropyl analog.

pKa Determination (Potentiometric Titration)

Protocol:

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Sample: 5 mg of the amine hydrochloride salt.

-

Solvent: 0.15 M KCl (aqueous) under inert atmosphere (

). -

Titrant: 0.5 M KOH.

-

Method: Titrate from pH 2.0 to pH 12.0.

-

Calculation: Determine the inflection point to identify pKa.

-

Expected Result: ~9.0 for fluoro-analog vs ~10.7 for isopropyl.

-

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

PubChem. (2023).[9] Compound Summary for CID 22349036: 2-Fluoropropan-2-amine (Related Isomer Data). National Library of Medicine.[10] Link[10]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

- 1. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 4. CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride - Google Patents [patents.google.com]

- 5. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]

- 6. LogD/LogP - Enamine [enamine.net]

- 7. CN103145561B - Continuous production method for perfluoro tripropylamine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Fluoropropan-2-amine | C3H8FN | CID 22349036 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic 1-Fluoropropan-2-amine Hydrochloride

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 1-Fluoropropan-2-amine Hydrochloride (CAS: 273734-17-1 for (R)-isomer) Critical Property: Extreme Hygroscopicity (Deliquescent)

Core Philosophy: The "Invisible Reagent"

In the synthesis of fluorinated building blocks, water is not merely a contaminant; it is a competitive reagent. 1-fluoropropan-2-amine HCl is a low-molecular-weight salt (~113.56 g/mol ). Absorbing just 10% water by weight introduces significant molar errors, leading to:

-

Stoichiometric Mismatch: You under-load the amine, leaving unreacted electrophiles.

-

Coupling Failure: In peptide synthesis, water hydrolyzes activated esters (e.g., HATU/EDC intermediates) faster than the amine can react.

-

Physical Degradation: The salt turns into a sticky oil ("goo"), making transfer impossible.

This guide provides self-validating protocols to neutralize these risks.

Storage & Initial Handling (The "Before" Phase)

Q: My vial arrived, and the solid looks clumped. Is it degraded? A: Likely not. It has undergone deliquescence (absorbed moisture to the point of dissolving in it). The fluorinated amine itself is chemically stable, but the physical form is compromised. Do not attempt to scrape it out.[1] See Module 4 for recovery.

Q: How should I store this long-term? A: Never trust the original vendor cap once opened. Use the decision tree below to determine your storage strategy.

Visualization: Storage Decision Logic

Weighing & Transfer (The "During" Phase)

Q: The mass keeps increasing while I weigh it. Which number do I record? A: None of them. If the mass is drifting upwards, you are weighing atmospheric water. You must use Weighing by Difference or a Closed-Vessel Transfer .

Protocol: The "Difference Weighing" Technique

Use this when a glovebox is unavailable.[2] This method is self-validating because it eliminates the variable of time-dependent moisture absorption on the balance pan.

-

Prepare the Source: Take your storage vial of amine salt. Ensure it is capped.[3]

-

Tare the Balance: Place the entire capped vial on the balance. Tare to 0.0000 g.[4]

-

Transfer: Remove the vial, open it, and quickly tap a small amount into your reaction vessel. Do not use a spatula (introduces static and surface area for water).

-

Re-weigh Source: Immediately recap the source vial and place it back on the balance.

-

Calculate: The reading will be negative (e.g., -0.1540 g). The absolute value is the exact mass of amine transferred, regardless of how much water the reaction vessel absorbed during the process.

Visualization: Weighing Workflow

Table 1: Weighing Method Comparison

| Method | Accuracy for Hygroscopic Salts | Risk Level | Notes |

| Direct Weighing | Low | High | Mass drifts; static causes scattering. |

| Weighing Boat | Low-Medium | High | Residue sticks to boat; difficult to rinse quantitatively. |

| Difference Weighing | High | Low | Recommended. Eliminates atmospheric exposure error. |

| Glovebox | Superior | Low | Best, but requires equipment. |

Reaction Troubleshooting (The "After" Phase)

Q: My amide coupling yield is low (30-50%). What happened? A: You likely had a "Wet Dog" effect. The water in the salt hydrolyzed your coupling reagent (HATU/EDC) or the activated ester.

Q: How do I correct the stoichiometry if I suspect water contamination? A: You cannot simply add "more." You must dry the material or perform a titration.[1] However, for quick checks, use the H-Factor Correction :

Note: 1-fluoropropan-2-amine HCl MW = 113.56 g/mol .[5]

| Observed State | Estimated Water Content (w/w) | Correction Factor | Action |

| Free-flowing powder | < 1% | 1.00 | Proceed. |

| Clumpy / Sticky | 5 - 10% | 1.05 - 1.10 | Dry immediately. |

| Oil / Liquid | > 15% | N/A | Abort. Perform Azeotropic Drying. |

Recovery: Azeotropic Drying Protocol

Q: The salt is a liquid goo. Can I save it? A: Yes. Do not use heat alone (it degrades the amine). Use Azeotropic Distillation .

Protocol:

-

Dissolve: Dissolve the "goo" in a minimum amount of anhydrous Methanol or Ethanol to get a homogeneous solution.

-

Add Entrainer: Add 10 volumes of Toluene (forms azeotrope with water/alcohol).

-

Evaporate: Rotovap at 40-45°C. The water will co-distill with the toluene/alcohol.

-

Repeat: Repeat the toluene addition and evaporation 2-3 times.

-

Final Dry: Place under high vacuum (< 1 mbar) for 4 hours. The solid should return to a white powder.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying techniques and solvent selection).

-

Sigma-Aldrich Technical Bulletin. Handling Hygroscopic Reagents: Desiccant Selection. (Detailed guide on P2O5 and Sicapent usage).

-

University of California, Los Angeles (UCLA). Standard Operating Procedure: Handling Air-Sensitive and Hygroscopic Reagents. (Safety and protocol grounding).

-

Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (Source for "Weighing by Difference" methodology).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12196439 (1-fluoropropan-2-amine hydrochloride). (Chemical property verification).

Sources

Troubleshooting low yields in nucleophilic fluorination of aziridines

Welcome to the technical support center for nucleophilic fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the ring-opening of aziridines with fluoride. The synthesis of β-fluoroamines is a critical transformation in modern drug discovery, yet it presents unique challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot low yields and other common experimental issues.

Core Principles: Understanding the Reaction

The nucleophilic ring-opening of an activated aziridine by a fluoride source is the cornerstone of this transformation. The reaction typically proceeds through an SN2 mechanism , where the fluoride anion attacks one of the electrophilic carbons of the aziridine ring, leading to its opening.[1] This backside attack results in a predictable inversion of stereochemistry at the point of substitution.

For the reaction to be efficient, the aziridine must be "activated," usually by an electron-withdrawing group (e.g., tosyl, mesyl, nosyl) on the nitrogen atom.[2] This group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The choice of fluoride source, solvent, and temperature are all critical parameters that dictate the success and efficiency of the reaction.

Caption: SN2 mechanism for aziridine fluorination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Low or No Product Yield

Question: My reaction yield is consistently low or I'm only recovering starting material. What is the most likely cause?

This is the most common issue and usually points to one of three areas: the fluoride source, the solvent, or the reactivity of your aziridine substrate.

-

Inactive Fluoride Source: The "naked" fluoride anion is a potent nucleophile, but it is notoriously difficult to generate in solution.

-

Causality: Simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) have very low solubility in common organic solvents.[3][4] Furthermore, they are highly hygroscopic. Trace amounts of water will form strong hydrogen bonds with the fluoride ion, creating a solvation shell that dramatically reduces its nucleophilicity.[5]

-

Solution:

-

Use Anhydrous Conditions: Ensure your fluoride source is rigorously dried. Spray-dried KF is often more effective than standard reagent-grade KF. Dry your reaction solvent over molecular sieves.

-

Phase-Transfer Catalysis: Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to help shuttle the fluoride ion from the solid phase into the organic solvent.[5]

-

Hydrogen-Bond Donors: Catalytic amounts of a hydrogen-bond donor, such as a thiourea derivative, can bind to the fluoride salt, increasing its solubility and delivering a reactive, hydrogen-bonded fluoride nucleophile.[6]

-

Organosoluble Fluoride Sources: Consider using tetrabutylammonium fluoride (TBAF). However, be aware that commercially available TBAF is typically a hydrate, which has significantly lower reactivity.[5] Anhydrous TBAF is highly reactive but can be unstable and prone to decomposition via Hoffmann elimination.[3]

-

-

-

Incorrect Solvent Choice: The solvent plays a dominant role in modulating the reactivity of the fluoride ion.

-

Causality: Protic solvents (e.g., alcohols, water) will solvate the fluoride anion via hydrogen bonding, rendering it non-nucleophilic.[7][8]

-

Solution: Always use polar aprotic solvents . Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and 1,2-dichloroethane (DCE) are excellent choices that can solvate the cation of the fluoride salt without strongly interacting with the anion.[5][9]

-

-

Insufficiently Activated Aziridine: The aziridine ring itself can be a poor electrophile.

-

Causality: Aziridines that lack an electron-withdrawing substituent on the nitrogen are generally unreactive towards nucleophilic attack.[2][10]

-

Solution: Ensure your aziridine is activated with a suitable group such as a tosyl (Ts), nosyl (Ns), mesyl (Ms), or other sulfonyl group.[2] N-acyl aziridines can also be used. If your synthesis allows, choose a more strongly electron-withdrawing group to enhance reactivity.

-

Category 2: Side Reactions and Impurities

Question: I'm seeing significant side products in my reaction mixture. What are they and how can I prevent them?

Side reactions often arise from the dual nature of the fluoride ion (nucleophile and base) or the inherent strain of the aziridine ring.

-

Elimination Products (Alkenes):

-

Causality: Fluoride possesses a non-negligible basic character and can act as a base to promote elimination reactions, especially with secondary carbons, yielding alkenes instead of the desired fluoroamine.[3][11] This is often exacerbated by high temperatures.

-

Solution:

-

Lower the Reaction Temperature: This is the most effective way to favor substitution over elimination. Run a temperature screen starting from room temperature.

-

Use a Milder Fluoride Source: Reagents like triethylamine trihydrofluoride (NEt₃·3HF) can sometimes provide a less basic source of fluoride, though their nucleophilicity is also lower.

-

-

-

Polymerization or Decomposition:

-

Causality: The high ring strain of aziridines makes them susceptible to polymerization, which can be initiated by Lewis acids or other reactive species.[3] Some highly substituted aziridines, such as gem-disubstituted ones, may decompose under the reaction conditions, particularly under strongly acidic protocols.[9]

-

Solution:

-

Control Reagent Concentration: High concentrations can sometimes promote intermolecular side reactions.[3] Try running the reaction at a lower concentration.

-

Screen Reaction Conditions: If you suspect substrate decomposition, screen a variety of fluoride sources (e.g., neutral KF vs. acidic HF-based reagents) and temperatures to find a milder protocol.

-

-

Category 3: Regioselectivity Issues

Question: The fluoride is attacking the wrong carbon on my unsymmetrical aziridine. How can I control the regioselectivity?

Regioselectivity is a classic challenge in aziridine ring-opening and is dictated by the reaction mechanism.

-

Causality & Solution: The outcome depends on the balance between SN1 and SN2 pathways.

-

For attack at the less-substituted carbon (SN2 Pathway): This is favored under neutral or basic conditions where steric hindrance is the dominant controlling factor. Use alkali metal fluorides like KF or CsF in a polar aprotic solvent.[6] The nucleophile will preferentially attack the less sterically crowded carbon.

-

For attack at the more-substituted carbon (SN1-like Pathway): This is favored under acidic conditions, for example, using HF-based reagents like HF-Pyridine or HF-DMPU.[9] The acid protonates the aziridine nitrogen, and the ring begins to open at the carbon that can best stabilize the developing positive charge (i.e., the more substituted carbon), creating an SN1-like transition state.[9]

-

Catalyst Control: Recent advances have shown that hydrogen-bond donor catalysts (e.g., Schreiner's urea) can be used to modulate and even reverse the kinetic regioselectivity of fluoride attack, providing a powerful tool for directing the reaction outcome.[6]

-

Caption: Troubleshooting workflow for low reaction yields.

Data and Protocols

Table 1: Comparison of Common Fluoride Sources

| Fluoride Source | Pros | Cons | Typical Solvents |

| Potassium Fluoride (KF) | Inexpensive, readily available. | Low solubility, highly hygroscopic, requires activation (e.g., spray-drying). | MeCN, DMSO, DMF |

| Cesium Fluoride (CsF) | More soluble and reactive than KF. | More expensive, hygroscopic. | MeCN, THF, DMF |

| TBAF (anhydrous) | Highly reactive, organosoluble. | Thermally unstable, strongly basic (promotes elimination), difficult to prepare/handle. | THF, MeCN |

| TBAF·xH₂O (hydrated) | Easy to handle, organosoluble. | Much lower reactivity than anhydrous form due to water.[5] | THF, MeCN |

| HF-Amine Complexes (e.g., HF-DMPU, Olah's Reagent) | Effective for acid-mediated ring-opening, good reactivity.[9] | Highly corrosive and toxic, can cause substrate decomposition. | DCE, CH₂Cl₂ |

Table 2: Solvent Selection Guide for Nucleophilic Fluorination

| Solvent | Type | Suitability & Rationale |

| Acetonitrile (MeCN) | Polar Aprotic | Excellent. Good balance of polarity to dissolve reagents without solvating the fluoride anion. |

| DMSO, DMF | Polar Aprotic | Excellent. Highly polar, effectively solubilizes salts. Must be rigorously dried. |

| 1,2-Dichloroethane (DCE) | Nonpolar Aprotic | Good, especially for acid-mediated reactions (e.g., with HF-DMPU).[9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate. Less polar, so salt solubility can be an issue. Often used with soluble sources like TBAF. |

| Methanol, Ethanol, Water | Protic | Unsuitable. Strongly solvates and deactivates the fluoride nucleophile through hydrogen bonding.[7] |

Experimental Protocol: General Procedure for Fluorination with KF

This is a representative protocol and must be adapted for the specific substrate and scale.

Materials:

-

N-activated aziridine (1.0 equiv)

-

Spray-dried Potassium Fluoride (3.0 equiv, dried under high vacuum with heating before use)

-

Phase-Transfer Catalyst (e.g., 18-Crown-6, 0.1 equiv)

-

Anhydrous Acetonitrile (dried over 3Å molecular sieves)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the N-activated aziridine (e.g., 0.5 mmol) and the phase-transfer catalyst.

-

Add the spray-dried potassium fluoride to the flask.

-

Add anhydrous acetonitrile via syringe to achieve a suitable concentration (e.g., 0.1 M).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (e.g., 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired β-fluoroamine.

References

-

Fialova, P., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Available at: [Link]

-

Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity? Available at: [Link]

-

TMP Chem. (2020). Solvents: Effects on Reaction Dynamics. YouTube. Available at: [Link]

-

Princeton University, Department of Chemistry. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. Available at: [Link]

-

ResearchGate. Optimization of the Reaction Conditions. Available at: [Link]

-

Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Available at: [Link]

-

MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. Available at: [Link]

-

Le Grognec, E., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]

-

Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Nucleophilic Fluorination by F-. Available at: [Link]

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Liang, S., et al. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition. Available at: [Link]

-

Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

-

MDPI. (2024). Recent Advances on Fluorine Chemistry. MDPI. Available at: [Link]

-

Jakubec, P., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. Available at: [Link]

-

Bourdier, T., et al. (2015). Nucleophilic Fluorination and Radiofluorination via Aziridinium Intermediates: N-Substituent Influence, Unexpected Regioselectivity, and Differences between Fluorine-19 and Fluorine-18. Chemistry – A European Journal. Available at: [Link]

-

Alvernhe, G., et al. (1993). Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 5. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 6. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Optimizing reductive amination conditions for fluoroacetone precursors

Technical Support Center: Fluoroacetone Reductive Amination

Mission Statement: This guide addresses the specific synthetic challenges of coupling fluoroacetone precursors with amines. Unlike standard ketones, fluoroacetone presents unique risks regarding volatility (bp 75°C),

Module 1: Reagent Selection & Stoichiometry

Q: Which reducing agent is best for fluoroacetone derivatives?

A: For most applications, Sodium Triacetoxyborohydride (STAB) is the superior choice over Sodium Cyanoborohydride (

Why? (The Science):

-

Chemoselectivity: STAB is mild and does not reduce the ketone carbonyl at a significant rate, allowing for "One-Pot" procedures where the amine and ketone are mixed directly with the hydride.[1]

-

Safety: It avoids the toxicity and cyanide waste associated with

. -

Acid Tolerance: STAB operates best in slightly acidic media (AcOH), which is crucial for fluoroacetone. The electron-withdrawing fluorine atom increases the acidity of the

-protons, making the ketone prone to base-catalyzed self-aldol condensation. Keeping the pH slightly acidic suppresses this side reaction.

Comparison Table: Hydride Sources

| Reagent | Toxicity | pH Range | Risk Profile for Fluoroacetone | Recommendation |

| STAB | Low | Mildly Acidic | Low (Suppresses aldol side-products) | Primary Choice |

| High | Neutral/Acidic | Medium (Cyanide risk; requires pH monitoring) | Secondary Choice | |

| Low | Basic | High (Reduces ketone before imine forms; promotes defluorination) | Avoid |

Module 2: Optimized Experimental Protocols

Workflow Logic

Before starting, determine your amine's steric hindrance.

-

Unreactive/Hindered Amines: Use Method B (Titanium-Mediated).

-

Reactive/Primary Amines: Use Method A (Standard STAB).

Figure 1: Decision tree for selecting the optimal reductive amination pathway based on amine nucleophilicity.

Method A: Standard STAB Protocol (High Volatility Handling)

Best for: Primary amines, non-hindered secondary amines.

-

Preparation: In a flame-dried flask under

, dissolve the Amine (1.0 equiv) in DCE (1,2-Dichloroethane) or THF. -

Acidification: Add Acetic Acid (AcOH) (1.0–2.0 equiv).

-

Note: AcOH catalyzes imine formation and neutralizes the basicity that could degrade fluoroacetone.

-

-

Precursor Addition (CRITICAL): Cool the mixture to 0°C . Add Fluoroacetone (1.1–1.2 equiv) via syringe.

-

Why? Fluoroacetone is highly volatile. Adding it to a warm solution results in evaporation and stoichiometry errors.

-

-

Reduction: Add STAB (1.4–1.5 equiv) in portions over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

-

Quench: Quench with saturated aqueous

. Extract with DCM.[2]

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Electron-deficient anilines, bulky amines, or if Method A fails.

-

Imine Formation: In a dried flask, mix Amine (1.0 equiv) and Fluoroacetone (1.2 equiv).

-

Lewis Acid: Add

(1.25–1.5 equiv) neat or in minimal THF. Stir at RT for 2–4 hours. -

Reduction: Dilute with Ethanol (absolute) or THF. Add

(1.0 equiv) or STAB (1.5 equiv) carefully. -

Workup (Titanium Crash): Add water (1 mL per mmol Ti). A white precipitate (

) will form. Filter through Celite before extraction.

Module 3: Troubleshooting Matrix

Q: My yield is consistently low (<30%). What is happening? A: The culprit is likely Volatility or Enolization .

-

Diagnosis: Check the smell of the reaction exhaust. If it smells sweet/pungent like the ketone, you lost your reagent.

-

Fix: Use a sealed tube or pressure vial. Ensure the ketone is added at 0°C. Increase ketone equivalents to 1.5x.

Q: I am observing defluorination (loss of F atom). A: This occurs via Elimination (E1cB) .

-

Mechanism: If the reaction medium is too basic, the acidic

-proton is removed, forming an enamine which can eliminate fluoride ( -

Fix: Ensure you are using Method A with at least 1.0 equiv of Acetic Acid. Avoid

(which is basic) unless using the Titanium method where the imine is fully formed first.

Q: The reaction stalls at the intermediate (Imine) stage. A: The fluorine atom's inductive effect makes the imine electron-deficient and less reactive toward hydride attack.

-

Fix: Switch to Method B . The Titanium coordinates to the imine nitrogen, increasing its electrophilicity and facilitating hydride attack.

Q: I see a complex mixture of polymers. A: This is Aldol Condensation .

-

Cause: Fluoroacetone self-polymerized before reacting with the amine.

-

Fix: Pre-mix the Amine and STAB/Acid before adding the Fluoroacetone. This ensures the ketone is trapped by the amine immediately upon addition.

Module 4: Mechanistic Visualization

Understanding the competition between the desired pathway and side reactions is vital for optimization.

Figure 2: Mechanistic pathways showing the competition between successful reduction and common side reactions (Aldol/Elimination).

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

-